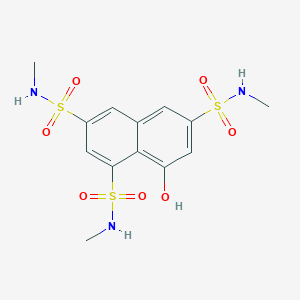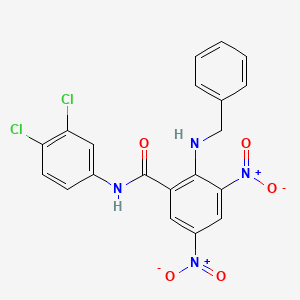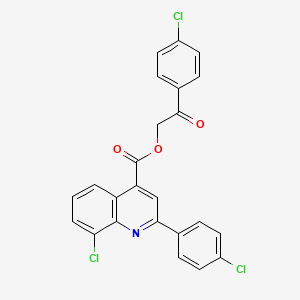
8-hydroxy-N,N',N''-trimethylnaphthalene-1,3,6-trisulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Hydroxy-N1,N3,N6-trimethylnaphthalene-1,3,6-trisulfonamide is a complex organic compound known for its unique chemical properties and potential applications in various scientific fields. This compound is characterized by the presence of three sulfonamide groups attached to a naphthalene ring, which is further substituted with hydroxy and methyl groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-hydroxy-N1,N3,N6-trimethylnaphthalene-1,3,6-trisulfonamide typically involves multi-step organic reactions. The starting material is often naphthalene, which undergoes sulfonation to introduce sulfonic acid groups at the 1, 3, and 6 positions. This is followed by the introduction of hydroxy and methyl groups through various substitution reactions. The final step involves the conversion of sulfonic acids to sulfonamides using amine reagents under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation and amination processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common solvents and catalysts used in these processes include sulfuric acid, chlorosulfonic acid, and various amines.
化学反応の分析
Types of Reactions
8-Hydroxy-N1,N3,N6-trimethylnaphthalene-1,3,6-trisulfonamide can undergo several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonamide groups can be reduced to amines under specific conditions.
Substitution: The methyl and hydroxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and strong bases or acids are employed depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield naphthoquinone derivatives, while reduction of sulfonamides may produce corresponding amines.
科学的研究の応用
8-Hydroxy-N1,N3,N6-trimethylnaphthalene-1,3,6-trisulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a fluorescent probe due to its unique photophysical properties.
Biology: Employed in biochemical assays and as a labeling agent for studying biological molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in various chemical formulations.
作用機序
The mechanism of action of 8-hydroxy-N1,N3,N6-trimethylnaphthalene-1,3,6-trisulfonamide involves its interaction with specific molecular targets and pathways. The hydroxy and sulfonamide groups play a crucial role in binding to target molecules, influencing their activity. This compound can modulate enzymatic functions, disrupt microbial cell walls, and interfere with cellular signaling pathways, leading to its diverse biological effects.
類似化合物との比較
Similar Compounds
8-Hydroxy-N,N,N′,N′,N″,N″-hexamethylpyrene-1,3,6-trisulfonamide: Known for its fluorescence properties and used as a pH indicator.
8-Hydroxy-N1,N3,N6-tris(2-hydroxyethyl)-N1,N3,N6-trimethylpyrene-1,3,6-trisulfonamide: Another derivative with distinct chemical properties.
Uniqueness
8-Hydroxy-N1,N3,N6-trimethylnaphthalene-1,3,6-trisulfonamide stands out due to its specific substitution pattern on the naphthalene ring, which imparts unique chemical and biological properties
特性
分子式 |
C13H17N3O7S3 |
|---|---|
分子量 |
423.5 g/mol |
IUPAC名 |
8-hydroxy-1-N,3-N,6-N-trimethylnaphthalene-1,3,6-trisulfonamide |
InChI |
InChI=1S/C13H17N3O7S3/c1-14-24(18,19)9-4-8-5-10(25(20,21)15-2)7-12(26(22,23)16-3)13(8)11(17)6-9/h4-7,14-17H,1-3H3 |
InChIキー |
RGJZPSDICVDSMA-UHFFFAOYSA-N |
正規SMILES |
CNS(=O)(=O)C1=CC(=C2C(=C1)C=C(C=C2S(=O)(=O)NC)S(=O)(=O)NC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[4-(1-Naphthyloxy)phenyl]carbamoyl]cyclohexanecarboxylic acid](/img/structure/B12465851.png)

![1-{4-Methoxy-2-[(3,4,5-trihydroxy-6-{[(3,4,5-trihydroxyoxan-2-yl)oxy]methyl}oxan-2-yl)oxy]phenyl}ethanone](/img/structure/B12465863.png)
![N-(1,3-benzodioxol-5-yl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12465867.png)
![N-[4-chloro-2-(hydrazinylcarbonyl)phenyl]benzamide](/img/structure/B12465873.png)
![N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(4-bromophenyl)alaninamide](/img/structure/B12465875.png)
![3-acetylphenyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-phenylpropanoate](/img/structure/B12465890.png)
![[({N'-[(E)-(4-ethoxyphenyl)methylidene]hydrazinecarbonyl}methyl)sulfamoyl]dimethylamine](/img/structure/B12465891.png)
![4-((4-(((4-((Tetrahydrofuran-3-yl)oxy)benzo[d]isoxazol-3-yl)oxy)methyl)piperidin-1-yl)methyl)tetrahydro-2H-pyran-4-ol](/img/structure/B12465903.png)


![N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]heptanamide](/img/structure/B12465911.png)


